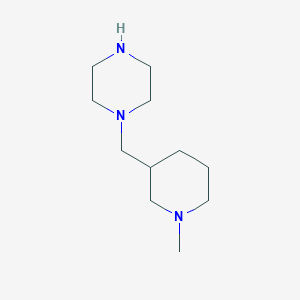

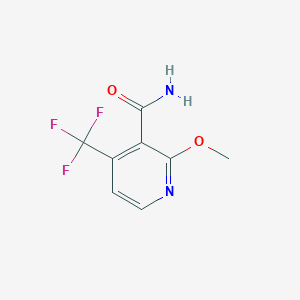

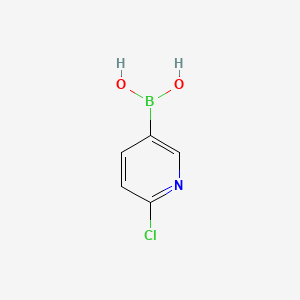

![molecular formula C7H13N3 B1587384 n-[(1-Methyl-1h-imidazol-2-yl)methyl]ethanamine CAS No. 642075-18-1](/img/structure/B1587384.png)

n-[(1-Methyl-1h-imidazol-2-yl)methyl]ethanamine

Vue d'ensemble

Description

N-[(1-Methyl-1H-imidazol-2-yl)methyl]ethanamine, also known as 2-methylimidazole, is an organic compound that belongs to the class of imidazole compounds. It is a colorless, volatile liquid with a pungent odor and a boiling point of 67°C. 2-methylimidazole is a versatile compound used in many different applications ranging from synthesis of pharmaceuticals to the production of food additives.

Applications De Recherche Scientifique

DNA Binding and Cytotoxicity Studies

N-[(1-Methyl-1h-imidazol-2-yl)methyl]ethanamine derivatives, as part of Cu(II) complexes, have been studied for their DNA binding capabilities and cytotoxicity. Specifically, these complexes show a significant DNA binding propensity and minor structural changes in calf thymus DNA. They also exhibit low toxicity in various cancer cell lines, with IC(50) values ranging between 37 and 156 μM (Kumar et al., 2012).

N-Heterocyclic Carbene Catalysis

Compounds including the N-[(1-Methyl-1h-imidazol-2-yl)methyl]ethanamine structure, categorized as N-heterocyclic carbenes (NHC), are effective catalysts in transesterification between esters and alcohols. They facilitate the acylation of alcohols with vinyl acetate and other esters at room temperature, showing significant efficacy in chemical synthesis (Grasa et al., 2002).

Corrosion Inhibition

Imidazole-based compounds, such as those incorporating N-[(1-Methyl-1h-imidazol-2-yl)methyl]ethanamine, have been synthesized and studied as corrosion inhibitors for steel in acidic environments. These compounds exhibit mixed-type inhibition characteristics and follow the Langmuir adsorption isotherm, indicating their effectiveness in protecting metal surfaces from corrosion (Yadav et al., 2015).

Environmental Applications

N-[(1-Methyl-1h-imidazol-2-yl)methyl]ethanamine derivatives have been used in developing methods for detecting trace aliphatic amines in environmental samples. These methods involve the synthesis of specific fluorescent reagents and demonstrate high accuracy, precision, and sensitivity in detecting amines in various environmental matrices (Chen et al., 2014).

Antibacterial Activity

Compounds derived from N-[(1-Methyl-1h-imidazol-2-yl)methyl]ethanamine have shown high antibacterial ability against B. subtilis bacteria. These synthesized compounds, when reacted with 9-chloroacridines, displayed promising antibacterial properties, comparing favorably with established drugs (Kudryavtseva et al., 2019).

Solubility Studies in Ionic Liquids

The structure of N-[(1-Methyl-1h-imidazol-2-yl)methyl]ethanamine influences the solubility of gases in ionic liquids. Studies have explored how modifications in the imidazolium side chain affect the solubility of gases like ethane and ethylene, providing insights into the design of ionic liquids for specific industrial applications (Moura et al., 2013).

Propriétés

IUPAC Name |

N-[(1-methylimidazol-2-yl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-3-8-6-7-9-4-5-10(7)2/h4-5,8H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZEVGHJNAKWZTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=NC=CN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406430 | |

| Record name | N-[(1-Methyl-1H-imidazol-2-yl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-[(1-Methyl-1h-imidazol-2-yl)methyl]ethanamine | |

CAS RN |

642075-18-1 | |

| Record name | N-[(1-Methyl-1H-imidazol-2-yl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.